![molecular formula C18H17N3O3S B2678905 N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide CAS No. 886909-61-1](/img/structure/B2678905.png)
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide
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Description
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, MPO, and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
- Research has shown that N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide possesses antibacterial properties. For instance, it exhibits potent activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 3 µg/mL .
- The compound’s structure includes an oxadiazole ring, which makes it an interesting candidate for Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Organoboron reagents play a crucial role in SM coupling, and this compound could serve as a boron reagent in such reactions .
- The presence of a methylthio group in the phenyl ring suggests that this compound contains a thiophene nucleus. Thiophene derivatives have diverse applications, including anti-inflammatory agents and serotonin antagonists. Further exploration of its pharmacological properties could reveal additional therapeutic potential .
Antibacterial Activity
Suzuki–Miyaura Coupling Reagent
Thiophene Derivative
properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25-15-10-6-5-9-14(15)17-20-21-18(24-17)19-16(22)11-12-23-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEXAXDNPXZLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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